molecular formula C17H14N2O2 B6359153 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid CAS No. 618102-06-0

1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B6359153
CAS No.: 618102-06-0
M. Wt: 278.30 g/mol
InChI Key: RAEVNZUOOYQPMU-UHFFFAOYSA-N
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Description

1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with phenyl and p-tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of hydrazines with 1,3-diketones. One common method includes the reaction of phenylhydrazine with p-tolylacetic acid under acidic conditions to form the desired pyrazole derivative . The reaction is usually carried out in ethanol or another suitable solvent, with the temperature maintained at reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the employment of heterogeneous catalysts, such as Amberlyst-70, can provide eco-friendly and cost-effective production methods .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the phenyl or p-tolyl rings, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenyl and p-tolyl groups enhances its potential for various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

5-(4-methylphenyl)-2-phenylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12-7-9-13(10-8-12)15-11-16(17(20)21)19(18-15)14-5-3-2-4-6-14/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEVNZUOOYQPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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